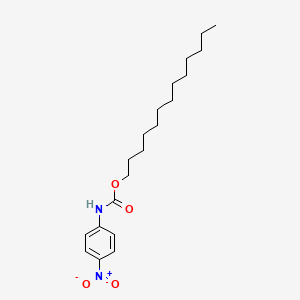

Tridecyl (4-nitrophenyl)carbamate

Description

Properties

CAS No. |

138516-96-8 |

|---|---|

Molecular Formula |

C20H32N2O4 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

tridecyl N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C20H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-17-26-20(23)21-18-13-15-19(16-14-18)22(24)25/h13-16H,2-12,17H2,1H3,(H,21,23) |

InChI Key |

UQHZOFUNBATQQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Tridecyl 4 Nitrophenyl Carbamate

Direct Acylation Routes Utilizing 4-Nitrophenyl Chloroformate

A prevalent method for synthesizing Tridecyl (4-nitrophenyl)carbamate involves the use of 4-nitrophenyl chloroformate as a highly reactive acylating agent. This approach is characterized by its efficiency and the formation of a stable carbamate (B1207046) product. The reactivity of 4-nitrophenyl chloroformate is enhanced by the electron-withdrawing nitro group, making the carbonyl carbon more susceptible to nucleophilic attack. researchgate.netepa.gov

Esterification Reactions with Alcohols for Carbamate Formation

The reaction of 4-nitrophenyl chloroformate with alcohols is a fundamental method for creating the carbonate linkage, which can subsequently be converted to a carbamate. acs.org While direct reaction with tridecyl alcohol to form a carbonate precursor is feasible, the more common strategy for synthesizing this compound involves the reaction of 4-nitrophenyl chloroformate with an amine.

In a typical procedure, an alcohol is treated with 4-nitrophenyl chloroformate in the presence of a base to yield an activated carbonate. acs.org This carbonate can then react with an amine to form the desired carbamate.

Amidation Reactions with Primary and Secondary Amines

The direct reaction of 4-nitrophenyl chloroformate with primary or secondary amines is a widely employed method for the synthesis of carbamates. organic-chemistry.orgscribd.com In the case of this compound, this would involve the reaction of tridecylamine (B1585788) with 4-nitrophenyl chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. emerginginvestigators.orgnih.gov

Initial attempts at this reaction at room temperature can sometimes be unsuccessful due to the high nucleophilicity of the amine, which can lead to the premature release of 4-nitrophenol (B140041). emerginginvestigators.org To mitigate this, adjusting the reaction conditions, such as lowering the temperature, can be effective. emerginginvestigators.org The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of the carbamate. nih.gov

Table 1: Representative Conditions for Amidation with 4-Nitrophenyl Chloroformate

| Amine | Reagents | Solvent | Conditions | Yield | Reference |

| Benzylamine | 4-Nitrophenyl chloroformate, Triethylamine | Methylene (B1212753) chloride | Ice bath | 72% | emerginginvestigators.org |

| Aniline | 4-Nitrophenyl chloroformate, Pyridine | Methylene chloride | Reflux | 90% | nih.gov |

| 6-(Tritylthio)hexane-1-amine | 4-Nitrophenyl chloroformate, DIEA | THF | Room temperature, 2h | - |

Note: This table presents examples of amidation reactions using 4-nitrophenyl chloroformate with various amines to illustrate the general methodology. Specific conditions for tridecylamine would require optimization.

Phosgene-Free Carbamatization Strategies

Due to the high toxicity of phosgene (B1210022) and its derivatives, significant efforts have been dedicated to developing safer, phosgene-free methods for carbamate synthesis. nih.govgoogle.com These strategies often rely on the use of alternative carbonyl sources. nih.gov

Approaches Employing Activated Carbonyl Precursors (e.g., Carbonates)

A common phosgene-free approach involves the use of activated carbonyl precursors, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride) or other mixed carbonates. nih.govwikipedia.orgchemicalbook.com These reagents react with amines to form carbamate derivatives. For instance, di-tert-butyl dicarbonate reacts with amines in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to yield N-tert-butoxycarbonyl (Boc) protected amines. scribd.comwikipedia.orgchemicalbook.com

Another strategy involves the use of mixed carbonates, such as those derived from p-nitrophenol. acs.org These are prepared by reacting an alcohol with p-nitrophenyl chloroformate to form an activated carbonate, which then reacts with an amine to give the carbamate. acs.org

The use of carbon dioxide as a C1 source is a particularly attractive green alternative. nih.govpsu.edu Amines can react with CO2 to form carbamic acid ammonium (B1175870) salts, which can then be alkylated to produce carbamates. nih.govpsu.edu

Development of One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.govorganic-chemistry.org Several one-pot methods for carbamate synthesis have been developed. For example, a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) allows for the direct synthesis of N-alkyl carbamates. nih.gov

Another one-pot approach involves the reaction of anilines with ethyl chloroformate to form a carbamate intermediate, which then reacts with ethyl carbazate (B1233558) to form a semicarbazide (B1199961) that cyclizes to a triazolidindione. organic-chemistry.org While not directly applicable to this compound, this illustrates the potential of one-pot procedures in carbamate chemistry.

Optimization of Reaction Conditions for Tridecyl Chain Integration

The incorporation of a long alkyl chain like the tridecyl group can present challenges in terms of solubility and steric hindrance. Therefore, optimization of reaction conditions is crucial for achieving high yields and purity.

Key parameters to consider for optimization include:

Solvent: The choice of solvent is critical to ensure the solubility of both the long-chain amine (tridecylamine) and the other reactants. Aprotic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. google.com

Base: The selection of an appropriate base is important for neutralizing the acid byproduct and facilitating the reaction. Common bases include triethylamine, pyridine, and N,N-diisopropylethylamine (DIEA). emerginginvestigators.orgnih.gov

Temperature: Reaction temperature can significantly influence the reaction rate and the formation of side products. While some reactions proceed at room temperature, others may require cooling to control reactivity or heating to overcome activation barriers. emerginginvestigators.orggoogle.com

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. google.com

Selection of Solvents and Catalysts for High Yield and Selectivity

The selection of an appropriate solvent is critical in the synthesis of N-aryl carbamates to ensure that reactants remain dissolved and to facilitate the reaction. Inert aprotic solvents are generally preferred. For reactions involving 4-nitrophenyl chloroformate, solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed. emerginginvestigators.orgresearchgate.net In palladium-catalyzed syntheses of N-aryl carbamates, tert-butanol (B103910) has been used effectively as the solvent. mit.edu

Catalysts are often essential to drive the reaction towards completion and enhance selectivity. In syntheses utilizing chloroformates, a base is typically required to neutralize the hydrochloric acid byproduct. Tertiary amines like triethylamine or pyridine are frequently used for this purpose. researchgate.netgoogle.com For reactions involving isocyanates and alcohols, organocatalysis has emerged as a significant tool. researchgate.net Depending on the desired reaction pathway and the reactivity of the substrates, either acid or base catalysts can be employed. researchgate.net In some modern approaches, metal complex catalysts, including those based on palladium or zinc, are used to achieve high yields under specific conditions, such as coupling aryl halides with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduresearchgate.netnih.govorganic-chemistry.org

Table 1: Recommended Solvents and Catalysts for this compound Synthesis

| Parameter | Recommendation | Rationale | Citation |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Inert solvents that effectively dissolve reactants. | researchgate.net |

| Catalyst (for chloroformate route) | Pyridine, Triethylamine | Acts as a base to neutralize HCl byproduct, driving the reaction forward. | researchgate.netgoogle.com |

| Catalyst (for isocyanate route) | Dibutyltin dilaurate (DBTDL), 1,4-diazabicyclo[2.2.2]octane (DABCO) | Catalyzes the addition of alcohols to isocyanates. | researchgate.net |

| Catalyst (alternative routes) | Palladium complexes, Zinc salts | Used in modern cross-coupling reactions to form the carbamate linkage. | mit.eduresearchgate.netnih.gov |

Temperature and Pressure Control in Long-Chain Carbamate Synthesis

Temperature is a crucial parameter that influences the rate of carbamate formation. Many syntheses involving highly reactive precursors like 4-nitrophenyl chloroformate can be conducted at temperatures ranging from 0 °C to room temperature. researchgate.net For instance, the reaction might be initiated at 0 °C and then allowed to warm to ambient temperature. researchgate.net Reactions involving less reactive species or those aimed at achieving high conversion may require elevated temperatures. The reaction of isocyanates with alcohols, for example, can be conducted at temperatures from room temperature up to 150 °C, depending on the specific reactants and catalyst used. researchgate.netmdpi.com However, higher temperatures can sometimes favor the formation of byproducts. researchgate.net Studies on carbamate formation have shown that lower temperatures can favor the thermodynamic equilibrium of carbamate formation over side reactions. researchgate.net

For the majority of laboratory-scale syntheses of specific carbamates like this compound from precursors such as chloroformates or isocyanates, the reaction is typically carried out at atmospheric pressure. Elevated pressure is generally not required unless gaseous reactants like carbon dioxide are used in the primary synthesis step. researchgate.net

Table 2: Typical Temperature and Pressure Parameters for Long-Chain Carbamate Synthesis

| Parameter | Typical Range | Effect on Synthesis | Citation |

|---|---|---|---|

| Temperature | 0 °C to 150 °C | Influences reaction rate and selectivity; lower temperatures can improve yield by minimizing side reactions. | researchgate.netmdpi.comresearchgate.net |

| Pressure | Atmospheric | Sufficient for most common synthetic routes not involving gaseous reactants. | researchgate.net |

Isolation and Purification Techniques for Complex Carbamate Structures

Following the synthesis, a multi-step process is required to isolate and purify the this compound from unreacted starting materials, catalysts, and byproducts. This typically involves an initial workup procedure, such as extraction and washing, followed by more refined purification techniques. emerginginvestigators.orggoogle.com

Chromatographic Separation Methods

Chromatography is a cornerstone technique for the purification of carbamates. nih.gov Silica (B1680970) gel flash chromatography is widely used for the purification of 4-nitrophenyl carbamate derivatives. emerginginvestigators.org The crude reaction mixture is loaded onto a silica gel column, and a solvent system, typically a gradient of ethyl acetate (B1210297) in hexanes, is used to elute the components. emerginginvestigators.org The polarity of the eluent is gradually increased to separate the desired product from less polar and more polar impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for assessing purity and for purification on a smaller scale. nih.gov Reversed-phase HPLC, using columns such as C8 or C18, is effective for separating aryl carbamates. nih.gov The mobile phase often consists of a gradient of acetonitrile (B52724) and water. nih.gov The progress of the purification can be monitored using a UV detector, as the 4-nitrophenyl group is strongly UV-active.

Table 3: Chromatographic Methods for Purifying this compound

| Method | Stationary Phase | Typical Mobile Phase | Purpose | Citation |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Primary purification of crude product. | emerginginvestigators.org |

| HPLC | C8 or C18 | Acetonitrile/Water Gradient | High-resolution purification and purity analysis. | nih.gov |

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental and highly effective method for purifying nonvolatile solid organic compounds like this compound. pitt.edu The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. libretexts.org The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble at all temperatures or insoluble even at high temperatures. pitt.edu

The process involves dissolving the crude solid in a minimal amount of the hot solvent to create a saturated solution. umass.edu If colored impurities are present, decolorizing carbon may be added. pitt.edu The hot solution is then allowed to cool slowly and without disturbance. mnstate.edu As the solution cools, the solubility of the carbamate decreases, leading to the formation of pure crystals as impurities remain in the mother liquor. umass.edu The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. mnstate.edu

Precipitation can also be employed as a purification strategy. This can be achieved by adding a miscible "anti-solvent" in which the desired compound is insoluble, causing it to precipitate out of the solution. mt.com This method is often faster than recrystallization but may result in a less pure solid. In some cases, after chromatographic purification, precipitation from a solvent system like pentane (B18724) can yield the final pure product. mdpi.com

Table 4: Solvents for Recrystallization/Precipitation

| Solvent Type | Examples | Application | Citation |

|---|---|---|---|

| Polar Protic | Ethanol (B145695), Isopropanol | Common for moderately polar compounds. | mnstate.edu |

| Polar Aprotic | Acetone, Ethyl Acetate | Used for a wide range of organic solids. | researchgate.net |

| Nonpolar | Hexanes, Pentane | Often used as anti-solvents to induce precipitation. | mdpi.com |

| Mixed Solvents | Ethanol/Water, Dichloromethane/Hexane | Allows for fine-tuning of polarity to achieve optimal solubility characteristics. | emerginginvestigators.orgmnstate.edu |

Mechanistic Investigations of Tridecyl 4 Nitrophenyl Carbamate Reactivity

Hydrolytic Stability and Chemical Decomposition Pathways

The stability of Tridecyl (4-nitrophenyl)carbamate in aqueous environments is a critical aspect of its chemical profile. Hydrolysis leads to the cleavage of the carbamate (B1207046) bond, releasing tridecylamine (B1585788), carbon dioxide, and 4-nitrophenol (B140041). The rate and mechanism of this decomposition are highly dependent on the pH of the medium.

The hydrolysis of N-aryl carbamates, including those with a 4-nitrophenyl group, is subject to catalysis under both acidic and basic conditions, while typically showing greater stability at neutral pH. emerginginvestigators.orgemerginginvestigators.org The rate of hydrolysis can be monitored spectrophotometrically by measuring the release of the 4-nitrophenoxide anion, which is a chromophoric species. emerginginvestigators.orgemerginginvestigators.orgamazonaws.com

Under acidic conditions (pH < 4), the reaction may proceed through a mechanism involving the protonation of the carbamate's nitrogen or carbonyl oxygen. scielo.br Protonation of the nitrogen atom of the benzimidazolyl moiety has been described for some carbamates, which is a departure from the typical mechanism. scielo.br For many carbamates, acid-catalyzed hydrolysis is not a dominant pathway because the central carbon is already electron-poor due to adjacent oxygen and nitrogen atoms. clemson.edu

In neutral solutions (pH 4-7), the hydrolysis rate is generally slow. emerginginvestigators.orgemerginginvestigators.orgscielo.br The reaction in this range can involve a bimolecular attack by water acting as the nucleophile. scielo.br

Basic or alkaline hydrolysis (pH > 7) is a significant degradation pathway for nitrophenyl carbamates. clemson.eduresearchgate.net The rate increases with rising pH due to the increased concentration of the hydroxide (B78521) ion (OH-), a potent nucleophile. clemson.edu The mechanism in basic media is often a bimolecular acyl-oxygen cleavage (BAc2) pathway, where the hydroxide ion attacks the carbonyl carbon. scielo.brresearchgate.net For certain N-substituted carbamates, an elimination-conjugate base (E1cB) mechanism can occur, which involves the formation of an isocyanate intermediate. researchgate.netresearchgate.net Studies on benzyl (B1604629) (4-nitrophenyl)carbamate show that hydrolysis is significantly accelerated in basic conditions, particularly at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org

The following interactive table summarizes representative kinetic data for the hydrolysis of related N-Aryl Carbamates, illustrating the general effect of pH on the observed pseudo-first-order rate constant (kobs).

Interactive Data Table: pH-Rate Profile for N-Aryl Carbamate Hydrolysis Note: Data are representative for the class of compounds. Specific rates for this compound may vary.

| pH Condition | Dominant Mechanism | General Rate |

|---|---|---|

| Acidic (pH < 4) | Specific Acid Catalysis (AAc2) or N-protonation | Slow to Moderate |

| Neutral (pH 4-7) | Uncatalyzed water attack | Very Slow |

The 4-nitrophenyl group is a key feature that dictates the reactivity of the carbamate. The nitro group (NO₂) is a powerful electron-withdrawing group, which exerts its influence through both inductive and resonance effects. nih.govmasterorganicchemistry.com This electronic pull increases the electrophilicity of the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack. semanticscholar.org

Crucially, the electron-withdrawing nature of the nitro group stabilizes the resulting 4-nitrophenoxide anion formed upon cleavage of the C-O bond. emerginginvestigators.orgemerginginvestigators.org The stability of this leaving group is a major driving force for the reaction. Good leaving groups are weak bases, and the pKa of 4-nitrophenol is relatively low, making its conjugate base, the 4-nitrophenoxide ion, a stable species and thus an excellent leaving group. This activation is a common strategy used in organic synthesis to facilitate reactions at an adjacent functional group. emerginginvestigators.org In studies of bioreductive prodrugs, the reduction of the nitro group to a hydroxylamine (B1172632) initiates a fragmentation cascade, highlighting the critical electronic role of this substituent. researchgate.netrsc.org

The tridecyl group, a long C13 alkyl chain, influences the hydrolysis kinetics primarily through steric effects. While electronic effects of alkyl groups are minimal, their physical bulk can significantly hinder the approach of a nucleophile, such as a water molecule or hydroxide ion, to the electrophilic carbonyl center of the carbamate. researchgate.netresearchgate.net This phenomenon, known as steric hindrance, can shield the reaction site and consequently decrease the rate of hydrolysis. researchgate.netresearchgate.net

Studies on other carbamates have shown that increasing the steric bulk of the N-substituent can enhance stability against hydrolysis. researchgate.netnih.gov For instance, secondary or tertiary alkyl groups at the carbamate nitrogen have been found to increase hydrolytic stability. researchgate.net The long, flexible tridecyl chain can adopt conformations that effectively block access to the carbamate functional group, thereby slowing the decomposition process compared to carbamates with smaller N-alkyl substituents.

Nucleophilic Substitution Reactions at the Carbamate Carbonyl Center

The activated carbonyl group of this compound is a prime site for nucleophilic substitution reactions. Amines, in particular, can act as nucleophiles, leading to the formation of new C-N bonds.

The mechanism of aminolysis for nitrophenyl carbonates and carbamates has been studied extensively and can proceed through either a concerted or a stepwise pathway. acs.orgresearchgate.net The stepwise mechanism involves the formation of a zwitterionic tetrahedral intermediate. acs.orgnih.govrsc.org The breakdown of this intermediate to form the products can be the rate-determining step. acs.orgnih.gov The reaction of an amine with the carbamate yields a N,N'-disubstituted urea (B33335), where one nitrogen is substituted with the tridecyl group and the other is substituted with the residues from the attacking amine. A general method for synthesizing bis-ureas involves the reaction of an intermediate nitrophenyl carbamate with a diamine, demonstrating the utility of this reaction. mdpi.com

The rate and mechanism of the aminolysis of nitrophenyl carbamates are highly sensitive to the reaction environment. researchgate.net The choice of solvent can influence the stability of the reactants, transition states, and intermediates, thereby altering the reaction pathway. researchgate.net For example, studies on related systems have shown that the reaction mechanism can shift depending on the solvent system, such as aqueous ethanol (B145695) versus aqueous DMSO. researchgate.net In some solvents, the reaction proceeds without catalysis, while in others, a base-catalyzed pathway becomes significant. researchgate.netrsc.org

Both general base and acid catalysis can play a role in the aminolysis of carbamates. organic-chemistry.org Superbases have also been shown to effectively catalyze the carboxylation of N-donors with CO₂, leading to carbamate salts that can be subsequently alkylated. acs.orgnih.gov The solvent's polarity and its ability to form hydrogen bonds are critical factors. researchgate.netnih.gov For example, protophilic, dipolar, aprotic solvents like DMSO or DMF can favor the formation of carbamic acids from amines and CO₂, whereas other solvents might favor the formation of ammonium (B1175870) carbamate salts. researchgate.net These equilibria are central to understanding the reactivity of the carbamate precursors and intermediates in different media.

Intramolecular Rearrangements and Decarboxylation Pathways

The reactivity of aryl carbamates like this compound, particularly under basic or thermal conditions, is characterized by specific decomposition pathways involving elimination and decarboxylation. The structure of this compound, featuring a good leaving group (4-nitrophenoxide) and an acidic N-H proton, dictates its primary mechanism of degradation.

Base-catalyzed hydrolysis of aryl carbamates is understood to proceed via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org This pathway is initiated by the deprotonation of the carbamate nitrogen by a base, forming a carbamate anion. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the acidity of the N-H proton and stabilizes the resulting anion, facilitating this initial step. The subsequent step is the rate-limiting elimination of the aryloxide leaving group, in this case, the highly stabilized 4-nitrophenoxide ion. This elimination results in the formation of a highly reactive tridecyl isocyanate intermediate. rsc.org The isocyanate is then rapidly attacked by water, yielding a tridecylcarbamic acid. Carbamic acids are notoriously unstable and readily undergo spontaneous decarboxylation to produce the final products: tridecylamine and carbon dioxide.

A summary of this proposed E1cB pathway is detailed in the table below.

| Step | Description | Reactants | Intermediates/Products |

| 1 | Deprotonation | This compound, Base (e.g., OH⁻) | Carbamate Anion, H₂O |

| 2 | Elimination | Carbamate Anion | Tridecyl Isocyanate, 4-Nitrophenoxide |

| 3 | Hydration | Tridecyl Isocyanate, H₂O | Tridecylcarbamic Acid |

| 4 | Decarboxylation | Tridecylcarbamic Acid | Tridecylamine, CO₂ |

It is important to distinguish this from other thermal decomposition routes observed for different carbamate structures. For instance, tertiary-alkyl N-arylcarbamates are known to decompose thermally through a different, cyclic intramolecular mechanism that yields an amine, carbon dioxide, and an alkene. cdnsciencepub.comcdnsciencepub.com However, for a primary alkyl carbamate such as this compound, the E1cB pathway under basic conditions is the more chemically plausible route for cleavage and decarboxylation. rsc.org

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of this compound is primarily carried out by serine hydrolases, particularly lipases, which are specialized for activity on long-chain substrates. The mechanism involves covalent catalysis and the formation of a temporary enzyme-inhibitor complex.

The generally accepted mechanistic model for the cleavage of carbamates by serine hydrolases, such as lipases, involves a two-stage process: carbamoylation of the enzyme followed by hydrolysis (decarbamoylation). nih.gov

Formation of the Michaelis Complex: The substrate, this compound, first binds non-covalently to the active site of the lipase (B570770). This forms the initial enzyme-substrate (Michaelis) complex.

Nucleophilic Attack and Tetrahedral Intermediate Formation: The serine residue of the enzyme's catalytic triad (B1167595) (Ser-His-Asp) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. nih.gov This attack is facilitated by the other members of the triad, which increase the nucleophilicity of the serine hydroxyl group. The result is a high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from backbone amide groups in a region known as the "oxyanion hole". nih.gov

Formation of the Carbamoyl-Enzyme Intermediate: The tetrahedral intermediate collapses. The C-O bond to the 4-nitrophenyl group breaks, and the stable 4-nitrophenoxide ion is released as the leaving group. This forms a covalent carbamoyl-enzyme intermediate, where the tridecylcarbamoyl moiety is attached to the active site serine.

Hydrolysis (De-Carbamoylation): A water molecule enters the active site and, activated by the histidine of the catalytic triad, acts as a nucleophile, attacking the carbonyl carbon of the carbamoyl-enzyme intermediate. This forms a second tetrahedral intermediate.

Enzyme Regeneration: This second intermediate collapses, breaking the serine-carbonyl bond and releasing tridecylcarbamic acid, thus regenerating the free enzyme. The released carbamic acid is unstable and rapidly decarboxylates to tridecylamine and carbon dioxide.

Kinetic studies on the inhibition of Pseudomonas species lipase by various p-nitrophenyl-N-substituted carbamates support a detailed two-step model for the initial carbamoylation phase. nih.gov This involves the rapid formation of a non-covalent enzyme-inhibitor complex (E:I), followed by the slower, covalent formation of the tetrahedral adduct (E-I). nih.gov

| Stage | Mechanistic Step | Key Features |

| Carbamoylation | 1. Non-covalent binding (E:I complex) | Reversible; governed by dissociation constant KS |

| 2. Nucleophilic attack by Serine | Formation of tetrahedral intermediate | |

| 3. Release of 4-nitrophenol | Formation of covalent carbamoyl-enzyme | |

| De-Carbamoylation | 4. Water attacks carbamoyl-enzyme | Formation of second tetrahedral intermediate |

| 5. Release of carbamic acid & CO₂ | Regeneration of free enzyme |

The structure of this compound, specifically its long C13 alkyl chain, is a critical determinant for its interaction with hydrolytic enzymes. A key distinction exists between esterases and lipases: esterases typically hydrolyze esters with short-chain fatty acids (≤10 carbons), whereas lipases show optimal activity on substrates with long-chain fatty acids (≥10 carbons). jmbfs.org The tridecyl group, having 13 carbon atoms, firmly places this carbamate in the substrate class preferentially recognized by lipases.

The recognition and binding of the tridecyl chain are driven by favorable hydrophobic interactions within the enzyme's active site. Lipases possess a large, often deep, hydrophobic binding pocket or tunnel that accommodates the long alkyl chain of the substrate. This interaction is crucial for several reasons:

Correct Positioning: The binding of the long alkyl chain correctly orients the carbamate's carbonyl group for nucleophilic attack by the active site serine.

Enzyme Activation: Many lipases exhibit "interfacial activation," where the binding of a lipid substrate induces a conformational change that opens a "lid" covering the active site, making it accessible. The long tridecyl chain can effectively trigger this activation.

Studies on the inhibition of cholesterol esterase and lipase by various carbamates suggest the presence of a "second alkyl-chain-binding site," highlighting the importance of the alkyl group in binding and inhibition. nih.gov Research has shown that enzyme preference can be highly sensitive to the bulk and hydrophobicity of the alkyl chain. nih.gov Similarly, studies on other serine hydrolases have demonstrated that inhibitory potency is directly dependent on the length of the alkyl chain connecting to the reactive carbamate moiety. acs.org The enzymatic synthesis of long-chain alkyl esters has also shown that reaction rates are influenced by the length of the alcohol or fatty acid chain, further underscoring the role of the alkyl group in substrate recognition and turnover. nih.govresearchgate.net

| Feature | Influence of the Tridecyl (C13) Chain | Supporting Principle |

| Enzyme Specificity | Preferential hydrolysis by lipases over esterases. | Lipases are defined by their activity on long-chain (≥C10) substrates. jmbfs.org |

| Binding Affinity | Strong binding due to hydrophobic interactions within the active site pocket. | The length and hydrophobicity of alkyl chains correlate with binding in lipases. nih.gov |

| Catalytic Efficiency | Proper orientation of the carbamate for nucleophilic attack. | Chain length affects the positioning of the reactive group in the active site. acs.org |

Advanced Characterization and Structural Elucidation Techniques

Spectroscopic Methods for Molecular Structure Assignment

Spectroscopic techniques are fundamental in confirming the identity and purity of tridecyl (4-nitrophenyl)carbamate. Each method probes different aspects of the molecule's structure, offering complementary information for a complete assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, carbamate (B1207046), and tridecyl chain protons.

Aromatic Region: The protons on the 4-nitrophenyl ring typically appear as two distinct doublets in the downfield region, generally between δ 7.5 and 8.3 ppm. The electron-withdrawing effect of the nitro group and the carbamate linkage deshields these protons, shifting them to higher chemical shifts. The characteristic A₂B₂ splitting pattern arises from the coupling between adjacent aromatic protons.

Carbamate NH Proton: The proton attached to the nitrogen of the carbamate group (N-H) is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically found in the region of δ 9.3-9.6 ppm in less polar solvents like CDCl₃.

Tridecyl Chain Protons: The long alkyl chain will give rise to a series of signals in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the carbamate oxygen (O-CH₂) is expected to be the most downfield of the alkyl signals, likely appearing as a triplet around δ 4.2-4.3 ppm. The other methylene groups of the chain will produce a large, complex multiplet in the δ 1.2-1.7 ppm region. The terminal methyl group (CH₃) will appear as a triplet at approximately δ 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the carbamate carbonyl group (C=O) is typically observed in the downfield region of the spectrum, around δ 152-155 ppm.

Aromatic Carbons: The carbons of the 4-nitrophenyl ring will appear in the aromatic region (δ 118-150 ppm). The carbon attached to the nitro group and the carbon attached to the carbamate oxygen will be the most downfield due to the strong deshielding effects of these substituents.

Alkyl Carbons: The carbons of the tridecyl chain will be found in the upfield region (δ 14-65 ppm). The carbon of the methylene group attached to the carbamate oxygen (O-CH₂) will be the most downfield of the alkyl carbons. The remaining methylene carbons will resonate in a narrow range, while the terminal methyl carbon will be the most upfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.3 (d) | 118 - 125 |

| Aromatic C-NO₂ | - | 143 - 146 |

| Aromatic C-O | - | 147 - 150 |

| Carbamate C=O | - | 152 - 155 |

| Carbamate NH | 9.3 - 9.6 (s, br) | - |

| Tridecyl O-CH₂ | 4.2 - 4.3 (t) | 65 - 67 |

| Tridecyl (CH₂)₁₁ | 1.2 - 1.7 (m) | 22 - 32 |

| Tridecyl CH₃ | 0.8 - 0.9 (t) | ~14 |

Note: Predicted values are based on data from analogous compounds. Actual chemical shifts may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies.

N-H Stretching: A prominent absorption band corresponding to the stretching vibration of the N-H bond in the carbamate group is expected in the region of 3300-3400 cm⁻¹. The sharpness and exact position of this peak can be influenced by hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic tridecyl chain will appear around 2850-3100 cm⁻¹.

C=O Stretching: A strong, sharp absorption peak characteristic of the carbonyl (C=O) group in the carbamate linkage is anticipated around 1700-1730 cm⁻¹. This is a key diagnostic peak for the presence of the carbamate functionality.

NO₂ Stretching: The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1550 cm⁻¹ and a symmetric stretch in the 1330-1370 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibrations of the carbamate group will appear in the fingerprint region, typically around 1200-1250 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate N-H | Stretching | 3300 - 3400 |

| Aromatic/Aliphatic C-H | Stretching | 2850 - 3100 |

| Carbamate C=O | Stretching | 1700 - 1730 |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1550 |

| Nitro NO₂ | Symmetric Stretching | 1330 - 1370 |

| Carbamate C-O | Stretching | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the conjugated π-system of the 4-nitrophenyl group. The hydrolysis of 4-nitrophenyl carbamates can be conveniently monitored using this technique. emerginginvestigators.orgemerginginvestigators.org Under basic conditions, the carbamate is cleaved, releasing the 4-nitrophenolate (B89219) ion, which is a bright yellow species with a strong absorbance maximum typically observed around 400-420 nm. emerginginvestigators.orgemerginginvestigators.org This colorimetric change allows for the real-time tracking of reactions involving the cleavage of the carbamate, making UV-Vis spectroscopy a valuable tool for kinetic studies. emerginginvestigators.orgemerginginvestigators.org The intact this compound is expected to have absorption maxima at shorter wavelengths, corresponding to the π-π* transitions of the aromatic ring.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The expected monoisotopic mass can be calculated with high accuracy. The fragmentation in the mass spectrometer would likely involve cleavage at the carbamate linkage, leading to characteristic fragment ions. Key fragmentation pathways could include the loss of the tridecyl group, the cleavage of the C-O bond to form a 4-nitrophenyl isocyanate radical cation, and the formation of the 4-nitrophenolate anion or related fragments.

X-ray Crystallography and Solid-State Structure Determination

While no specific crystal structure for this compound is publicly available, analysis of closely related structures, such as 4-nitrophenyl N-phenylcarbamate, provides valuable insights into the likely solid-state arrangement. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound are expected to be organized in a regular, repeating pattern dictated by intermolecular forces.

Hydrogen Bonding: A key interaction governing the crystal packing is expected to be hydrogen bonding between the N-H proton of the carbamate group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction often leads to the formation of one-dimensional chains or tapes. nih.gov The oxygen atoms of the nitro group could also act as hydrogen bond acceptors.

π-π Stacking: The aromatic 4-nitrophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Conformational Analysis of the Carbamate Linkage and Tridecyl Chain in the Crystalline State

The three-dimensional arrangement of this compound in the solid state is dictated by the interplay of steric and electronic effects within the molecule, as well as intermolecular forces that drive crystal packing. A detailed analysis of the carbamate linkage and the appended alkyl and aryl groups provides insight into the molecule's preferred conformation in the crystalline lattice.

Conformation of the Carbamate Linkage:

The carbamate group (-NH-C(=O)-O-) itself exhibits a degree of planarity due to the delocalization of the nitrogen lone pair into the carbonyl group. However, significant twisting can occur around the N-C and O-C single bonds. In the crystal structure of phenyl N-(4-nitrophenyl)carbamate, the carbamate group is not perfectly planar with respect to the aromatic rings. researchgate.netnih.gov

The mean plane of the carbamate group is twisted relative to both the nitrophenyl ring and the phenyl ring. researchgate.netnih.gov This twisting is described by dihedral angles, which are the angles between the planes of the aromatic rings and the plane of the carbamate group. The observed dihedral angles for the two independent molecules (A and B) in the asymmetric unit of phenyl N-(4-nitrophenyl)carbamate are presented in the table below.

| Molecule | Dihedral Angle between Carbamate Plane and Nitrophenyl Ring Plane (°) | Dihedral Angle between Carbamate Plane and Phenyl Ring Plane (°) | Dihedral Angle between the Two Aromatic Rings (°) |

|---|---|---|---|

| A | 12.97 (13) | 60.93 (14) | 48.18 (14) |

| B | 23.11 (14) | 59.10 (14) | 45.81 (14) |

This data indicates a notable twist between the carbamate linker and the phenyl group, likely to minimize steric hindrance. The twist between the carbamate and the nitrophenyl ring is less pronounced but still significant. researchgate.netnih.gov It is reasonable to expect a similar non-planar conformation for the carbamate linkage in this compound.

Conformation of the Tridecyl Chain:

Long alkyl chains in the crystalline state typically adopt a low-energy, all-trans (anti-periplanar) conformation to minimize steric strain. This results in a linear, zig-zag arrangement of the carbon-carbon bonds. In the context of this compound, the tridecyl chain would be expected to extend away from the relatively bulky carbamate and nitrophenyl groups.

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The distribution of electron density, often quantified using methods like Mulliken charge analysis, reveals the electrophilic and nucleophilic sites within the molecule. In the case of a (4-nitrophenyl)carbamate, the strong electron-withdrawing nature of the nitro group significantly influences charge distribution. This effect makes the carbonyl carbon of the carbamate (B1207046) group more electron-deficient and thus more susceptible to nucleophilic attack. A DFT study on 4-nitrophenyl benzylcarbamate calculated the Mulliken charge on the carbonyl carbon to be +0.406. emerginginvestigators.org This positive charge confirms its electrophilic character, which is a key factor in its hydrolysis and other substitution reactions. emerginginvestigators.org

For a related compound, (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate, DFT calculations were also performed, highlighting the utility of this analysis for complex carbamate systems. researchgate.net A smaller HOMO-LUMO gap is generally indicative of higher chemical reactivity and lower kinetic stability. doi.org

| Compound Analogue | Property | Calculated Value | Significance |

|---|---|---|---|

| 4-Nitrophenyl Benzylcarbamate | Mulliken Charge (Carbonyl C) | +0.406 | Indicates an electrophilic center, prone to nucleophilic attack. emerginginvestigators.org |

| (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate | HOMO-LUMO Gap | Not specified | A smaller gap implies higher reactivity. researchgate.netdoi.org |

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. By calculating the magnetic shielding of nuclei and the vibrational frequencies of bonds, theoretical NMR and IR spectra can be generated. These predicted spectra can be compared with experimental data to validate the structure of synthesized compounds.

For analogues like methyl(4-nitrophenyl)carbamate, experimental spectroscopic data is well-documented. nih.govhud.ac.ukwhiterose.ac.ukacs.org Studies on other complex molecules have shown that theoretical vibrational modes from DFT calculations match well with observed FT-IR spectra, and simulated NMR values show excellent agreement with experimental chemical shifts. doi.org For instance, a computational study on a novel thiazolidinone derivative reported maximum deviations of less than 1.5 ppm for ¹H NMR and 4 ppm for ¹³C NMR between theoretical and experimental values. doi.org Similarly, simulated IR spectra have been reported for other complex nitrophenyl carbamate derivatives. researchgate.net This high level of agreement provides confidence that the spectra for Tridecyl (4-nitrophenyl)carbamate could be reliably predicted.

| Spectroscopy Type | Key Signals/Bands |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.31 (d, 2H), 7.48 (d, 2H), 3.48 (s, 3H). nih.gov |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.3, 142.9, 141.6, 122.5, 119.7, 35.3. nih.gov |

| FTIR (ATR/νₘₐₓ) | 1726 cm⁻¹ (C=O), 1594, 1512, 1342 cm⁻¹ (NO₂). nih.gov |

DFT can be used to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate.

For carbamates, a key reaction is hydrolysis. Computational studies on the hydrolysis of the carbamate pesticide methomyl, using a combined quantum mechanics/molecular mechanics (QM/MM) approach, have detailed a two-step mechanism. nih.govmdpi.com The first step, a serine-initiated nucleophilic attack, was identified as the rate-determining step with a calculated potential energy barrier of 19.1 kcal/mol. nih.gov The subsequent C-O bond cleavage had a much lower barrier of 7.5 kcal/mol. nih.gov Another study on the reaction of phenyl isocyanate with methanol (B129727) calculated an activation barrier of approximately 28.7 kcal/mol for the uncatalyzed urethane (B1682113) formation. nih.gov These studies showcase the ability to computationally model reaction mechanisms and quantify the energy barriers involved, which would be directly applicable to studying the reactivity of this compound.

| Reaction Analogue | Reaction Step | Calculated Energy Barrier (kcal/mol) | Method |

|---|---|---|---|

| Methomyl Hydrolysis | Nucleophilic Attack (Rate-determining) | 19.1 | QM/MM nih.gov |

| C-O Bond Cleavage | 7.5 | QM/MM nih.gov | |

| Phenyl Isocyanate + Methanol | Urethane Formation (Uncatalyzed) | ~28.7 | G3MP2BHandHLYP nih.gov |

Quantum Chemical Modeling of Reaction Kinetics and Thermodynamics

Quantum chemical methods can provide deep insights into the kinetics and thermodynamics that govern carbamate reactions. By calculating the Gibbs free energies of reactants, transition states, and products, both the rate and equilibrium position of a reaction can be predicted.

Studies on the hydrolysis of benzimidazolyl-carbamates have shown that the reaction mechanism and kinetics are highly dependent on pH. scielo.br At low pH, the reaction proceeds via a bimolecular attack of water on the protonated substrate. scielo.br In neutral to basic conditions, the mechanism shifts to a BAc2 mechanism involving nucleophilic attack by water or hydroxide (B78521) ions. scielo.br The stability of carbamates is also a key thermodynamic property. Research into CO₂ capture by amines has used quantum chemical methods to investigate how electronic and steric factors influence carbamate stability, which is crucial for the energy efficiency of the process. nih.gov These examples demonstrate that quantum modeling can effectively predict how factors like pH and molecular structure will influence the reaction kinetics and thermodynamics of this compound.

Quantitative Structure-Reactivity Relationships (QSRR) for Reactivity Predictions

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computational descriptors with its chemical reactivity. These models, once validated, can be used to predict the reactivity of new compounds without performing the actual experiments.

A prominent example in a related field is a Quantitative Structure-Toxicity Relationship (QSTR) study on 178 different carbamate derivatives. mdpi.comresearchgate.net In this study, DFT was used to calculate various molecular descriptors (such as electronic energies, dipole moments, and orbital energies) for each carbamate. mdpi.comresearchgate.net A statistical model was then developed that linked these descriptors to the experimentally measured toxicity (a form of biological reactivity). The resulting model showed a good predictive ability, with a determination coefficient (R²) of 0.6584. mdpi.comresearchgate.net

This methodology is directly transferable to predicting chemical reactivity. By correlating DFT-derived descriptors of a series of (4-nitrophenyl)carbamates with their experimentally measured reaction rates (e.g., for hydrolysis), a QSRR model could be built. Such a model would allow for the rapid prediction of reactivity for new derivatives like this compound, facilitating the design of molecules with desired stability or reactivity profiles. nih.gov

Role of Tridecyl 4 Nitrophenyl Carbamate in Organic Synthesis and Chemical Transformations

Applications as a Chemical Protecting Group for Alcohols and Amines

Protecting groups are crucial in multi-step organic synthesis to temporarily mask reactive functional groups, thereby ensuring the chemoselectivity of subsequent reactions. emerginginvestigators.org Carbamates are among the most popular choices for protecting amines because they are readily installed, stable under a wide range of conditions, and can be removed without affecting other sensitive functionalities like amide bonds. organic-chemistry.orgmasterorganicchemistry.com Tridecyl (4-nitrophenyl)carbamate, as part of the p-nitrophenyl carbamate (B1207046) family, serves this purpose effectively.

Design of Orthogonal Deprotection Strategies in Multi-Step Synthesis

In complex syntheses, multiple protecting groups are often employed, necessitating an orthogonal strategy where each group can be removed selectively without affecting the others. organic-chemistry.org The 4-nitrophenyl carbamate group, including the tridecyl derivative, is a valuable component of such strategies because of its unique deprotection conditions. emerginginvestigators.org

These carbamates are notably stable in neutral and acidic environments but are cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org This contrasts with widely used acid-labile groups like the tert-butyloxycarbonyl (Boc) group, which is removed with strong acids (e.g., trifluoroacetic acid), or groups removed by hydrogenolysis, such as the carboxybenzyl (Cbz) group. emerginginvestigators.orgorganic-chemistry.orgmasterorganicchemistry.com This differential stability allows for the selective deprotection of a 4-nitrophenyl-protected amine in the presence of Boc or Cbz groups, enabling chemists to unmask specific amines at precise stages of a synthetic sequence. emerginginvestigators.orgemerginginvestigators.org

The deprotection is often accomplished using mild bases and can be conveniently monitored by spectrophotometry, as the cleavage releases 4-nitrophenol (B140041), a distinctively yellow compound. emerginginvestigators.orgemerginginvestigators.org This feature provides a simple, visual, or spectroscopic method to track the reaction's progress to completion. The ability to remove the 4-nitrophenyl carbamate under conditions that leave other standard protecting groups intact makes it a key tool for designing sophisticated, multi-step synthetic routes, particularly in peptide and natural product synthesis. emerginginvestigators.orgthieme-connect.de

Chemoselectivity in the Presence of Other Reactive Functionalities

Chemoselectivity, the ability to react with one functional group in preference to others, is fundamental to modern organic synthesis. youtube.com The 4-nitrophenyl carbamate group offers excellent chemoselectivity. When used to protect an amine, the resulting carbamate is significantly less nucleophilic and less basic than the free amine, effectively shielding it from reaction with electrophiles. organic-chemistry.org

This protection allows other reactive functionalities within the molecule, such as hydroxyl groups or even less reactive amines, to undergo selective transformations. acs.org For example, in a molecule containing both a primary aliphatic amine and an aromatic amine, the more nucleophilic aliphatic amine can be selectively protected as a 4-nitrophenyl carbamate. This allows for subsequent reactions, such as acylation or alkylation, to occur exclusively at the unprotected aromatic amine. acs.org

Furthermore, the stability of the 4-nitrophenyl carbamate group under acidic conditions allows for reactions on other acid-sensitive parts of a molecule without premature deprotection. emerginginvestigators.orgemerginginvestigators.org The mild basic conditions required for its removal also ensure that base-sensitive functional groups, such as esters or epoxides, which might be hydrolyzed or opened under harsher conditions, remain intact. emerginginvestigators.orgemerginginvestigators.org This high degree of chemoselectivity makes this compound and related reagents indispensable for the synthesis of complex molecules with multiple functional groups.

Precursor for the Synthesis of Diverse Organic Compounds

Beyond its role as a protecting group, this compound is a valuable precursor for synthesizing a variety of organic compounds. The reactivity of the 4-nitrophenoxy leaving group allows the carbamate to act as an efficient carbonyl-transfer agent, reacting with various nucleophiles to form new C-N bonds.

Efficient Synthesis of Substituted Ureas

Substituted ureas are a prevalent motif in pharmaceuticals, agricultural chemicals, and materials science. bioorganic-chemistry.com this compound provides a reliable and often high-yielding route to unsymmetrical ureas, avoiding the use of hazardous reagents like phosgene (B1210022) or moisture-sensitive isocyanates. bioorganic-chemistry.commdpi.comresearchgate.net

The synthesis is typically a two-step or one-pot process. First, the carbamate is synthesized, and then it is reacted with a primary or secondary amine. bioorganic-chemistry.comnih.gov The amine nucleophile attacks the carbamate's carbonyl carbon, displacing the stable 4-nitrophenoxide anion to form the desired urea (B33335) derivative. acs.orgbioorganic-chemistry.com This reaction proceeds efficiently with a wide range of amines, including primary, secondary, sterically hindered, and less nucleophilic aromatic amines. bioorganic-chemistry.com The tridecyl group on the carbamate can enhance solubility in organic solvents, facilitating the reaction.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary/Secondary Amine | N,N'-Disubstituted or Trisubstituted Urea | bioorganic-chemistry.com |

| p-Nitrophenyl-N-benzylcarbamate | Cyclohexylamine | Disubstituted Urea | bioorganic-chemistry.com |

| p-Nitrophenyl-N-benzylcarbamate | Piperidine | Trisubstituted Urea | bioorganic-chemistry.com |

| Bis(o-nitrophenyl) carbonate | Benzylamine, then Diamine | Bis-urea | mdpi.com |

This method is particularly advantageous for complex or water-soluble amines, where direct reaction with isocyanates might fail due to side reactions with water. bioorganic-chemistry.com

Controlled Generation of Isocyanates for Further Derivatization

Isocyanates are highly reactive and useful intermediates in organic synthesis but are often toxic and difficult to handle. researchgate.netnih.gov Carbamates, particularly those with good leaving groups like 4-nitrophenol, can serve as stable, solid precursors for the in situ generation of isocyanates under controlled conditions. researchgate.netnih.gov

Upon treatment with a base or upon thermal activation, this compound can eliminate 4-nitrophenol to form the corresponding tridecyl isocyanate. nih.govnih.gov This transient isocyanate can then be trapped by a nucleophile present in the reaction mixture, allowing for the synthesis of various derivatives without isolating the hazardous isocyanate intermediate. researchgate.netorgsyn.org

This strategy is employed in the synthesis of peptidyl ureas, where an Fmoc-amino acid-derived p-nitrophenyl carbamate is converted to an isocyanate and then reacted with another amino acid ester. researchgate.net It is also a key principle in non-phosgene routes for industrial isocyanate production, where carbamates are thermally decomposed to yield isocyanates and a recyclable alcohol or phenol. nih.govresearchgate.netgoogle.com

Reaction Pathway: this compound(Base/Heat) → Tridecyl Isocyanate + 4-Nitrophenol Tridecyl Isocyanate + Nucleophile (e.g., R-NH2, R-OH) → Urea or Carbamate Derivative

Formation of Semicarbazides and Related Nitrogen-Containing Heterocycles

The semicarbazide (B1199961) functional group is a key structural element in many bioactive molecules. rsc.org Carbamates like this compound act as "blocked isocyanates" and are effective reagents for the synthesis of 4-substituted semicarbazides. The process typically involves the reaction of the carbamate with hydrazine (B178648) or a hydrazine derivative. rsc.org The hydrazine nitrogen attacks the carbamate carbonyl, displacing 4-nitrophenol to yield the semicarbazide product. This method avoids the direct use of often unstable or commercially limited isocyanates. rsc.org

Furthermore, the reactivity of the carbamate functionality can be harnessed to construct various nitrogen-containing heterocycles. nih.govnih.govclockss.org For instance, intramolecular reactions where a nucleophilic nitrogen or oxygen atom within the same molecule attacks the carbamate can lead to the formation of cyclic structures like lactams. nih.gov The isocyanate intermediate generated from the carbamate can also participate in cycloaddition reactions or react with difunctional nucleophiles to build more complex heterocyclic systems, such as triazoles or quinazolines, which are scaffolds of significant interest in medicinal chemistry. mdpi.com

Utilization as a Mechanistic Probe in Reaction Studies

This compound serves as an effective substrate for probing reaction mechanisms, particularly in studies of hydrolysis and other nucleophilic substitution reactions. Its utility stems from the presence of the 4-nitrophenyl group, a well-established and efficient leaving group. emerginginvestigators.org The key feature that makes this and similar compounds valuable as mechanistic probes is the chromophoric nature of the resulting 4-nitrophenolate (B89219) ion produced upon its cleavage. emerginginvestigators.orgemerginginvestigators.org

Under basic conditions, the hydrolysis of the carbamate linkage releases 4-nitrophenol. emerginginvestigators.org In the basic medium, this product is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at a specific wavelength (around 400-413 nm). emerginginvestigators.orgemerginginvestigators.orgsemanticscholar.org This colorimetric signal allows researchers to monitor the progress of the reaction in real-time using UV-visible spectroscopy, providing a straightforward method for determining reaction kinetics. emerginginvestigators.orgsemanticscholar.org

The study of such reactions provides fundamental insights into several mechanistic aspects:

Leaving Group Ability: The 4-nitrophenoxide ion is a good leaving group because its negative charge is stabilized through resonance and the electron-withdrawing nature of the nitro group, making the corresponding phenol, 4-nitrophenol, relatively acidic (pKa ≈ 7.15). emerginginvestigators.org This facilitates the cleavage of the C-O bond.

Reaction Kinetics: By monitoring the rate of 4-nitrophenolate formation, kinetic parameters such as pseudo-first-order rate coefficients (k_obsd_) and second-order rate constants (k_N_) can be determined. nih.govresearchgate.net These constants are crucial for constructing Brønsted and Hammett plots, which correlate reaction rates with the basicity or electronic properties of reactants, offering deep insights into transition state structures. semanticscholar.orgnih.gov

Catalysis: The compound is used to investigate the efficiency of various catalysts. For instance, the hydrolysis of similar 4-nitrophenyl esters and carbamates has been studied in the presence of enzyme catalysts (like proteases and lipases) and micellar systems (formed by surfactants) to elucidate their catalytic mechanisms and efficiency. nih.govnih.gov

Research has shown that the hydrolysis of 4-nitrophenyl carbamates is significantly accelerated in basic conditions (pH 12 and above), while they remain relatively stable in neutral and acidic environments. emerginginvestigators.orgemerginginvestigators.org This pH-dependent reactivity makes them useful for studying base-catalyzed hydrolysis mechanisms. clemson.edu

Kinetic Data for Related 4-Nitrophenyl Compounds

The following table presents representative kinetic data from studies on related 4-nitrophenyl compounds, illustrating how such data is used to understand reaction mechanisms. While specific data for the tridecyl derivative is not detailed in the provided search results, the principles from these analogous systems are directly applicable.

| Substrate | Nucleophile (Amine) | k_N (M⁻¹s⁻¹) | Conditions | Mechanistic Implication |

| Phenyl 4-nitrophenyl thionocarbonate | Piperidine | - | 25.0 °C, aq. solution | Rate-determining formation of a tetrahedral intermediate. nih.gov |

| Methyl 4-nitrophenyl thionocarbonate | Piperazine | - | 25.0 °C, aq. solution | Breakdown of the tetrahedral intermediate is rate-limiting. nih.gov |

| S-4-Nitrophenyl thiobenzoate | Piperidine | - | 25.0 °C, 80% H₂O/20% DMSO | Thiol ester is ~19.5 times more reactive than its oxygen ester analog. researchgate.net |

| S-4-Nitrophenyl thiobenzoate | Morpholine | - | 25.0 °C, 80% H₂O/20% DMSO | Thiol ester is ~47.6 times more reactive than its oxygen ester analog. researchgate.net |

Table is illustrative, based on principles from cited literature. Specific values for k_N_ were not provided in the abstracts.

Studies on reductively-triggered fragmentation of 4-nitrobenzyl carbamates—a related class of compounds—also provide mechanistic insights. In these cases, reduction of the nitro group initiates a fragmentation cascade that releases an amine. The rate of this release is dependent on pH and substituents on the benzyl (B1604629) ring, highlighting how electronic effects can be systematically studied to understand reaction pathways. rsc.orgrsc.orgresearchgate.net

Advanced Analytical Methods for Detection and Quantification

Chromatographic Techniques for Isolation and Analysis

Chromatography is a cornerstone for the separation and analysis of carbamates. Its high resolving power allows for the isolation of the target analyte from complex mixtures, a crucial step for accurate quantification and further structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like Tridecyl (4-nitrophenyl)carbamate. The presence of the 4-nitrophenyl chromophore in the molecule makes UV-Vis detection particularly effective.

Reverse-phase (RP) HPLC is the most common modality, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.govnih.gov A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure good peak shape. rsc.orgsielc.comsielc.com Isocratic elution, where the mobile phase composition remains constant, can be used for simple separations. nih.govnih.gov For more complex samples or to monitor reaction progress where multiple components with different polarities are present, gradient elution is employed, where the proportion of the organic solvent is increased over time. rsc.org

Detection is commonly performed using a UV-Vis detector set at a wavelength where the 4-nitrophenyl group exhibits strong absorbance, such as 280 nm or 290 nm. nih.govrsc.org The progress of reactions involving 4-nitrophenyl carbamates can be effectively monitored by HPLC, tracking the decrease of the starting material and the appearance of products. google.com

Table 1: Illustrative HPLC Parameters for Analysis of Nitrophenyl Carbamates and Related Compounds

| Parameter | Setting | Source(s) |

| Column | C18 Reverse-Phase | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA | rsc.orgsielc.com |

| Elution Mode | Isocratic or Linear Gradient | nih.govrsc.org |

| Flow Rate | 1.0 mL/min | nih.govrsc.org |

| Detection | UV-Vis at 220 nm, 280 nm, or 290 nm | nih.govrsc.org |

| Temperature | Ambient or 40 °C | rsc.org |

For applications requiring higher sensitivity and specificity, particularly for trace analysis, HPLC is coupled with mass spectrometry (LC-MS or LC-MS/MS). This combination unites the separation power of LC with the mass-analyzing capability of MS, which provides molecular weight and structural information. nih.gov

Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are frequently used for quantifying trace levels of carbamates. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (the collision cell), and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes background interference, resulting in excellent sensitivity. lcms.cz The use of a Triple Quadrupole Linear Ion Trap (QTRAP) system allows for even more robust analysis through a scan mode that combines MRM with an information-dependent acquisition of an enhanced product ion (EPI) scan. This provides both quantification and structural confirmation in a single run. nih.gov Such methods are capable of achieving very low limits of detection, making them ideal for residue analysis. nih.govlcms.cz

Spectrophotometric and Colorimetric Methods for Reaction Monitoring and Product Quantification (e.g., 4-nitrophenol (B140041) release)

The hydrolysis of this compound, particularly under basic conditions, results in the release of the 4-nitrophenolate (B89219) ion, which is a bright yellow compound. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net This property forms the basis of a simple and effective spectrophotometric or colorimetric method for monitoring reaction kinetics and quantifying product formation.

The deprotection or hydrolysis reaction can be tracked by monitoring the increase in absorbance at the λmax of the 4-nitrophenolate ion, which is approximately 413 nm. emerginginvestigators.orgresearchgate.net Studies have shown that 4-nitrophenyl carbamates are stable in acidic and neutral aqueous solutions but are readily cleaved in mild basic conditions (pH > 12). emerginginvestigators.orgemerginginvestigators.org By recording the absorbance over time, kinetic data, including initial reaction rates, can be derived. emerginginvestigators.orgresearchgate.net This method is invaluable for studying the lability of the carbamate (B1207046) group under different conditions and for developing controlled-release applications. The direct relationship between the concentration of the released 4-nitrophenol and the absorbance, as described by the Beer-Lambert law, allows for straightforward quantification.

Electrochemical Sensing Methodologies for Nitrophenol Derivatives in Chemical Matrices

Electrochemical methods offer a powerful alternative for the detection of nitrophenol derivatives, providing advantages such as rapid response times, high sensitivity, and low cost. acs.orgrsc.org These sensors work by measuring the electrochemical reduction of the nitro group on the 4-nitrophenol molecule, which is the hydrolysis product of this compound. rsc.orgscispace.com

A variety of electrochemical techniques are employed, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Linear Sweep Voltammetry (LSV). acs.orgrsc.orgresearchgate.net The performance of these sensors is highly dependent on the material used to modify the working electrode. Numerous nanomaterials have been explored to enhance catalytic activity and sensitivity, including:

Oxidized graphitic carbon nitride (O-gC3N4)

Strontium titanate/silver/reduced graphene oxide (SrTiO3/Ag/rGO) composites acs.org

Biomass-derived activated carbons rsc.org

Nickel oxide (NiO) nanoparticles researchgate.netbohrium.com

Pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) nih.gov

These modified electrodes exhibit excellent electrocatalytic activity towards the reduction of 4-nitrophenol, leading to very low limits of detection (LOD), often in the sub-micromolar (μM) to nanomolar (nM) range. acs.orgresearchgate.netbohrium.com For instance, a sensor based on NiO nanoparticles achieved an LOD of 0.519 nM. researchgate.net The relationship between the peak current and the concentration of 4-nitrophenol is typically linear over a specific range, allowing for precise quantification. rsc.orgmdpi.com

Table 2: Performance of Various Electrochemical Sensors for 4-Nitrophenol Detection

| Electrode Modification Material | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) | Source(s) |

| O-gC3N4 on Screen-Printed Electrode | DPV | 0.0033 - 0.313 | 0.075 μM | |

| SrTiO3/Ag/rGO on SPCE | LSV | 0.1 - 1 and 100 - 1000 | 0.03 μM | acs.org |

| Biomass-derived Activated Carbon on GCE | LSV | up to 500 | 0.16 μM | rsc.org |

| NiO Nanoparticles on SPCE | DPV | 0.001 - 0.01 | 0.519 nM | researchgate.net |

| PDPP–GO on GCE | DPV | 0.5 - 50 and 50 - 163 | 0.10 μM | nih.gov |

| NiO-NPs/α-CD/rGO on GCE | Not specified | 1 - 5 | 0.26 nM | bohrium.com |

| Pt NPs/PPy-CB/ZnO on GCE | DPV | 1.5 - 40.5 | 1.25 μM | mdpi.com |

GCE: Glassy Carbon Electrode; SPCE: Screen-Printed Carbon Electrode

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tridecyl (4-nitrophenyl)carbamate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 4-nitrophenyl isocyanate with tridecanol under anhydrous conditions. A reported analogous method for O-Phenyl-N-(4-nitrophenyl)carbamate used phenyl chloroformate and 4-nitroaniline in methanol, yielding 82% after recrystallization . Purity validation requires TLC (e.g., ethanol/DMSO solvent system) and analytical techniques like ¹H NMR (e.g., aromatic proton signals at 7.1–8.9 ppm) and mass spectrometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound are limited, structurally similar 4-nitrophenyl carbamates are classified as acute toxicity Category 4 (oral, dermal, inhalation) under EU-GHS/CLP . Mandatory precautions include:

- Use of fume hoods and PPE (gloves, lab coats).

- Immediate decontamination of spills with ethanol or alkaline solutions to hydrolyze the carbamate .

- Emergency procedures: Flush eyes with water for 15 minutes; wash skin with soap and water .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility hinges on strict control of:

- Solvent selection : Anhydrous 1,4-dioxane or THF minimizes side reactions .

- Catalysts : Triethylamine or pyridine enhances reaction efficiency .

- Temperature : Reactions often proceed at 0–25°C to avoid thermal degradation .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for the degradation of this compound under varying conditions?

- Methodological Answer : Studies on analogous carbamates (e.g., 2-(trimethylsilyl)ethyl derivatives) reveal degradation via fluoride-induced cleavage in THF or acetonitrile, with rate constants up to 38.5 M⁻¹ min⁻¹ . Mechanistic analysis combines ¹H-NMR and GC-MS to track byproducts like 4-nitrophenol . Adjusting solvent polarity (e.g., THF vs. water) modulates hydrolysis rates .

Q. How can researchers resolve contradictions in reported toxicity profiles of 4-nitrophenyl carbamates?

- Methodological Answer : Discrepancies arise from assay variability (e.g., in vitro vs. in vivo models). To reconcile

- Conduct standardized OECD Guideline 423 tests for acute oral toxicity.

- Compare LD₅₀ values across species (e.g., rodent vs. zebrafish models).

- Reference EU-GHS classifications, which prioritize harmonized hazard data .

Q. What analytical strategies are recommended for characterizing the lipophilicity and solubility of this compound?

- Methodological Answer :

- Lipophilicity : Determine logP values via reverse-phase HPLC using a C18 column and methanol/water gradients. Calibrate with known standards (e.g., logP = 4.54 for a related nitroaryl carbamate ).

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, validated by UV-Vis spectroscopy at λmax ~300 nm (characteristic of nitroaryl groups) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the carbamate carbonyl toward nucleophilic attack. Computational studies (e.g., DFT calculations) predict reaction sites using molecular electrostatic potential (MEP) maps. Experimentally, monitor reactions with amines or thiols via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ disappearance) .

Methodological Considerations

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Methodological Answer :

- Scale-up adjustments : Use dropwise addition of isocyanate to tridecanol to control exothermicity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate eluent) removes unreacted 4-nitrophenyl isocyanate .

- Catalyst recycling : Immobilized catalysts (e.g., polymer-bound DMAP) reduce waste .

Q. How can researchers validate the stability of this compound in long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.